2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide
CAS No.:
Cat. No.: VC11100585
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F3NO2 |
|---|---|
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
| Standard InChI Key | QNFQVUUDXQXNQR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO₂ |
| Molecular Weight | 233.19 g/mol |
| IUPAC Name | N-[(4-Methoxyphenyl)methyl]-2,2,2-trifluoroacetamide |
| Exact Mass | 233.066 g/mol |
| Topological Polar Surface Area | 29.5 Ų |
Spectral Characterization
While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous trifluoroacetamides exhibit distinct spectroscopic signatures:
-
¹H NMR: Resonances for the methoxy group (~δ 3.8 ppm), benzyl methylene protons (~δ 4.4 ppm), and aromatic protons (~δ 6.8–7.3 ppm) .
-
¹³C NMR: Peaks for the trifluoroacetyl carbonyl (~δ 160–165 ppm) and CF₃ group (~δ 115–120 ppm, quartets due to J-C-F coupling) .
Synthesis and Optimization
Stepwise Synthesis Protocol
The synthesis of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide follows a four-step sequence, as outlined in CN114957042A :
Step 1: Amidation Reaction
Reactants:
-
p-Methoxybenzylamine (1.0–1.2 equiv)
-
Trifluoroacetic anhydride (1.0 equiv)
-
Triethylamine (1.1–1.3 equiv) as base
Conditions:
-
Solvent: Organic solvent (e.g., dichloromethane)
-
Reaction Time: 2–5 hours at room temperature
Outcome:
-
Formation of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide (Compound III) as an oily liquid.
Step 2: Thio Reaction
Reactants:
-
Compound III (1.0 equiv)
-
Phosphorus pentasulfide or Lawson reagent (1.0–1.2 equiv)
-
Potassium carbonate (1.1–1.5 equiv)
Conditions:
-
Solvent: Toluene
-
Temperature: Reflux at 95–101°C for 5–8 hours
Outcome:
-
Conversion to 2,2,2-trifluoro-N-(4-methoxybenzyl)thioacetamide (Compound IV).
Step 3: Ammonia Substitution
Reactants:
-
Compound IV (1.0 equiv)
-
Ammonia methanol solution
-
Silver carbonate or zinc hydroxide (0.95–1.1 equiv)
Conditions:
-
Temperature: 20–30°C
-
Reaction Time: 0.5–1.5 hours
Outcome:
-
Formation of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamidine (Compound V).
Step 4: Catalytic Hydrogenation
Reactants:
-
Compound V (1.0 equiv)
-
Catalyst (unspecified, likely palladium on carbon)
Conditions:
-
Solvent: Methanol
-
Pressure: Hydrogen gas at 45–55°C for 8–13 hours
Outcome:
Mechanistic Insights
-
Amidation: Trifluoroacetic anhydride acylates the primary amine of p-methoxybenzylamine, facilitated by triethylamine’s base-mediated deprotonation .
-
Thio Reaction: Phosphorus pentasulfide replaces the carbonyl oxygen with sulfur, forming a thioamide .
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the amide and methoxy groups.
-
Stability: Expected to hydrolyze under strongly acidic or basic conditions, cleaving the amide bond.
Partition Coefficient (LogP)
Estimated LogP: 2.1–2.5 (calculated using fragment-based methods), indicating moderate lipophilicity suitable for membrane permeability in drug design .
Applications in Pharmaceutical Synthesis
Role as a Synthetic Intermediate
The compound’s utility lies in its conversion to acetamidine derivatives, which are prevalent in:
-
Protease Inhibitors: Trifluoroacetamidine moieties mimic transition states in enzymatic reactions .
-
Antiviral Agents: Fluorinated acetamidines enhance bioavailability and metabolic stability .
Case Study: Anticancer Drug Development
In a 2023 study, 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide was used to synthesize inhibitors targeting histone deacetylases (HDACs), showing IC₅₀ values < 50 nM in leukemia cell lines .
Recent Advancements and Future Directions
Green Chemistry Approaches
Recent patents emphasize solvent-free amidation and catalytic recycling to reduce waste .
Computational Modeling
Density functional theory (DFT) studies predict optimal reaction pathways for scaling production, reducing energy consumption by 30% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume